2-Bromo-1,3,5-trichlorobenzene
Overview
Description
2-Bromo-1,3,5-trichlorobenzene is an organohalogen compound with the molecular formula C6H2BrCl3. It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one by a bromine atom. This compound is known for its use in various chemical synthesis processes and as an intermediate in the production of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,5-trichlorobenzene typically involves the bromination of 1,3,5-trichlorobenzene. The reaction is carried out using bromine or N-bromosuccinamide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3,5-trichlorobenzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. These reactions include further halogenation, nitration, and sulfonation .
Common Reagents and Conditions:
Halogenation: Uses halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Nitration: Uses a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Uses concentrated sulfuric acid or oleum.
Major Products:
Halogenation: Produces polyhalogenated benzenes.
Nitration: Produces nitro-substituted derivatives.
Sulfonation: Produces sulfonic acid derivatives.
Scientific Research Applications
2-Bromo-1,3,5-trichlorobenzene is used extensively in scientific research due to its reactivity and stability. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: As a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-1,3,5-trichlorobenzene involves electrophilic aromatic substitution. The electron-withdrawing nature of the bromine and chlorine atoms makes the benzene ring more susceptible to attack by electrophiles. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
- 1-Bromo-2,3,5-trichlorobenzene
- 1,3,5-Trichlorobenzene
- 5-Bromo-1,2,3-trichlorobenzene
Comparison: 2-Bromo-1,3,5-trichlorobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 1,3,5-trichlorobenzene, the presence of a bromine atom introduces additional reactivity, making it a valuable intermediate in various chemical syntheses. The position of the bromine atom also affects the compound’s physical properties and its behavior in chemical reactions .
Properties
IUPAC Name |
2-bromo-1,3,5-trichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPPAFMEUDJAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941086 | |
Record name | 2-Bromo-1,3,5-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19393-96-5 | |
Record name | 2-Bromo-1,3,5-trichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19393-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,4,6-trichlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019393965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1,3,5-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1,3,5-trichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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